molecular formula C17H15ClN2O4 B2610011 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide CAS No. 941940-63-2

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide

Cat. No.: B2610011
CAS No.: 941940-63-2
M. Wt: 346.77
InChI Key: UEIJXJNJLOFTSK-UHFFFAOYSA-N
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Description

The compound seems to contain a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It’s also related to the structure of certain indole-based compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds have been synthesized via Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Synthesis and Structural Analysis

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide is a compound of interest due to its structural complexity and potential applications in various fields of scientific research. A study highlighted the synthesis of di- and mono-oxalamides through a novel synthetic approach, which could be relevant for the synthesis of this compound derivatives (Mamedov et al., 2016). This method provides a high-yielding, operationally simple procedure for producing such compounds, potentially useful for further applications in materials science or pharmacology.

Magnetic Properties and Supramolecular Structures

Research on oxamido-bridged trinuclear complexes, including those similar in structure to this compound, has been conducted to explore their magnetic properties. These studies have led to the development of novel supramolecular structures with potential applications in molecular magnetism and materials science (Rui‐Hong Zhang et al., 2007).

Anticonvulsant Applications

A series of N1-substituted-N2,N2-diphenyl oxalamides have been synthesized and evaluated for their anticonvulsant activity. This research could suggest a therapeutic application for compounds structurally related to this compound, indicating their potential in the development of new anticonvulsant drugs (Nikalje et al., 2012).

Antitumor Activity

The antitumor activity of novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, which share a structural motif with this compound, has been explored. These compounds have shown promise in inhibiting the growth of certain cancer cell lines, highlighting the potential of this compound derivatives in cancer research (Sławiński & Brzozowski, 2006).

Molecular Structure and Electrostatic Properties

The molecular structure and electrostatic properties of compounds similar to this compound have been analyzed to understand their interaction mechanisms at the molecular level. Such studies are crucial for designing compounds with specific biological or chemical properties (Junbo He et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and evaluating its potential biological activities, similar to related compounds .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c18-12-3-1-11(2-4-12)7-8-19-16(21)17(22)20-13-5-6-14-15(9-13)24-10-23-14/h1-6,9H,7-8,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIJXJNJLOFTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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